Pharmacokinetic Profile and Structural Utility of 4-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic Acid in Targeted Drug Discovery
Pharmacokinetic Profile and Structural Utility of 4-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic Acid in Targeted Drug Discovery
Executive Summary: The Pyridazinone Scaffold in Medicinal Chemistry
In modern rational drug design, the 4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid moiety has emerged as a highly versatile and privileged pharmacophore[1]. Rather than acting as a standalone therapeutic, this compound serves as a critical structural building block. Its rigid 1,6-dihydropyridazine core provides exceptional metabolic stability compared to flexible aliphatic linkers, while the 3-carboxylic acid functional group allows for rapid diversification via amide coupling[1].
The integration of this scaffold into lead compounds has successfully yielded highly potent, orally bioavailable therapeutics across oncology, neurodegeneration, and inflammatory diseases[2][3]. Two of the most prominent recent applications include LAH-1 , a nanomolar c-Met kinase inhibitor for non-small cell lung cancer (NSCLC)[1][4], and J27 , a JNK2 inhibitor designed to combat acute lung injury (ALI) and sepsis[5][6].
This whitepaper provides an in-depth technical analysis of the pharmacokinetic (PK) profiles of these pyridazinone derivatives, the structural rationale behind their efficacy, and the validated experimental workflows required for their synthesis and evaluation.
Structural Rationale & ADME Advantages
The selection of the 4-methyl-6-oxo-1,6-dihydropyridazine core is driven by specific physicochemical and pharmacokinetic advantages:
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Hydrogen Bonding Geometry: The carbonyl oxygen at the 6-position acts as a strong hydrogen bond acceptor, which is frequently utilized to anchor the molecule within the ATP-binding pocket of target kinases (e.g., c-Met and JNK2)[3].
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Steric Control: The 4-methyl substitution introduces localized steric hindrance that restricts the rotational freedom of adjacent aromatic rings. This pre-organizes the molecule into its bioactive conformation, reducing the entropic cost of target binding.
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Metabolic Resistance: Unlike standard phenyl rings which are highly susceptible to cytochrome P450 (CYP) mediated oxidation, the electron-deficient nature of the pyridazinone ring resists rapid oxidative metabolism, thereby extending the compound's biological half-life and improving overall oral bioavailability[4][6].
Pharmacokinetic Profiling of Key Derivatives
The true pharmacokinetic value of the 4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid scaffold is best observed through its optimized derivatives.
LAH-1: c-Met Inhibitor for NSCLC
LAH-1 utilizes a 1-(4-fluorophenyl) substituted version of the core scaffold. In vivo PK evaluations in Sprague-Dawley (SD) rats demonstrated that the incorporation of this rigid core prevents rapid clearance[1]. When administered intravenously (IV) at 5 mg/kg and orally (PO) at 20 mg/kg, LAH-1 exhibited favorable plasma exposure and acceptable half-life parameters, ensuring sustained inhibition of the HGF/c-Met signaling axis[4][7].
J27: JNK2 Inhibitor for Acute Lung Injury
J27 incorporates a diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate framework. In preliminary PK studies conducted in rodent models, an oral dose of 1 mg/kg achieved a maximum plasma concentration ( Tmax ) at 2 hours post-administration[5]. Crucially, the compound demonstrated a robust oral bioavailability of 30.74% , a highly desirable metric for systemic anti-inflammatory agents targeting the NF-κB/MAPK pathway[6].
Quantitative Data Summary
Table 1: Comparative Pharmacokinetic Parameters of Pyridazinone-Derived Lead Compounds
| Compound | Target Kinase | Primary Indication | Route | Dose (mg/kg) | Tmax (h) | Bioavailability (F%) |
| LAH-1 | c-Met | NSCLC | IV | 5.0 | N/A | - |
| LAH-1 | c-Met | NSCLC | PO | 20.0 | Noted as acceptable | Favorable ADME |
| J27 | JNK2 | Acute Lung Injury | IV | 1.0 | N/A | - |
| J27 | JNK2 | Acute Lung Injury | PO | 1.0 | 2.0 | 30.74% |
(Data synthesized from recent in vivo evaluations in SD rats and mice[1][5][6][7])
Mechanistic Pathways
The structural stability provided by the pyridazinone core allows these drugs to effectively penetrate tissues and reach intracellular kinase targets. Below are the logical relationships and signaling cascades modulated by these derivatives.
Fig 1. Standard in vivo pharmacokinetic workflow for pyridazinone derivatives.
Fig 2. Mechanism of action for LAH-1 inhibiting the HGF/c-Met signaling pathway.
Fig 3. J27-mediated inhibition of the JNK2-NF-κB inflammatory signaling cascade.
Experimental Methodologies
To ensure reproducibility and scientific integrity, the following self-validating protocols detail the synthesis of the core scaffold and its subsequent pharmacokinetic evaluation.
Protocol 1: Synthesis of 1-(4-fluorophenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid via Saponification
This protocol isolates the free carboxylic acid from its ethyl ester precursor, a necessary step before amide coupling to target pharmacophores[1].
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Solvation: Dissolve the intermediate ethyl 1-(4-fluorophenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate (1.28 g, 4.65 mmol) in 20 mL of a 1:1 mixture of Tetrahydrofuran (THF) and Ethanol (EtOH).
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Causality: THF provides excellent solvation for the hydrophobic ester, while EtOH acts as a miscible co-solvent that facilitates the introduction of aqueous reagents, ensuring a homogenous reaction mixture.
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Base-Catalyzed Hydrolysis: Add 5 mL of 10% NaOH dropwise at room temperature. Heat the reaction mixture to 50 °C and stir continuously for 5 hours.
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Causality: The hydroxide ion acts as a nucleophile to attack the ester carbonyl. Maintaining the temperature at exactly 50 °C provides sufficient thermal energy to overcome the activation barrier of saponification without risking thermal degradation of the sensitive pyridazinone core.
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Solvent Removal: Upon completion (verified by TLC), remove the volatile organic solvents under reduced pressure.
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Acidification & Precipitation: Pour the remaining aqueous residue into 25 mL of H2O and slowly acidify with 6 N HCl until the pH reaches ~2.
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Causality: Lowering the pH below the pKa of the newly formed carboxylic acid forces the compound into its un-ionized, hydrophobic state. This triggers rapid precipitation.
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Recovery: Filter the resulting precipitate, wash with cold water, and dry under a vacuum to afford the product as a white solid. (Expected Yield: ~85.1%; HRMS(ESI) m/z calculated for C12H10FN2O3 [M+H]+ 249.0597)[1].
Protocol 2: In Vivo Pharmacokinetic Profiling Workflow
This protocol outlines the standard PK evaluation used for pyridazinone derivatives like LAH-1 and J27[1][6][7].
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Animal Preparation: Utilize male Sprague-Dawley (SD) rats (200–240 g). Fast the animals overnight prior to dosing.
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Causality: Fasting minimizes food-drug interactions and standardizes gastric emptying rates, reducing inter-subject variability in oral absorption data.
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Formulation:
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Intravenous (IV) Formulation (5 mg/kg): Dissolve the compound in 10% DMSO and 90% Saline. (Causality: DMSO ensures complete solubilization of the hydrophobic drug, preventing fatal micro-embolisms upon injection into the bloodstream.)
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Per Oral (PO) Formulation (20 mg/kg): Suspend the compound in 0.1% PEG400 and 0.5% CMC-Na in water. (Causality: CMC-Na acts as a highly effective suspending agent, ensuring uniform delivery and maximizing gastrointestinal surface area contact for optimal absorption.)
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Blood Sampling & Extraction: Collect blood samples via the tail vein at pre-defined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 h). Centrifuge to isolate plasma. Add an organic solvent (e.g., acetonitrile) to the plasma.
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Causality: The organic solvent denatures and precipitates plasma proteins, releasing protein-bound drug into the supernatant for accurate downstream quantification.
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Bioanalysis: Analyze the supernatant using LC-MS/MS against a pre-validated calibration curve to determine Cmax , Tmax , AUC0−t , and calculate absolute bioavailability (F%).
Conclusion
The 4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid scaffold is a masterclass in rational drug design. By combining a rigid, metabolically stable geometry with a highly tunable carboxylic acid handle, it enables the synthesis of potent inhibitors with inherently favorable pharmacokinetic properties. As demonstrated by the clinical trajectories of LAH-1 and J27, optimizing this core structure reliably yields compounds with excellent oral bioavailability and sustained target engagement, making it an invaluable asset in the development of next-generation targeted therapies.
References
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Discovery of LAH-1 as potent c-Met inhibitor for the treatment of non-small cell lung cancer Journal of Enzyme Inhibition and Medicinal Chemistry (2024)[Link]
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Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway Journal of Medicinal Chemistry (2023)[Link]
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Azolylpyrimidinediols as Novel Structural Scaffolds of DNA-Groove Binders against Intractable Acinetobacter baumannii Journal of Medicinal Chemistry (2023)[Link]
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- 3. researchgate.net [researchgate.net]
- 4. Discovery of LAH-1 as potent c-Met inhibitor for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
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